メチル 4,6-O-ベンジリデン-2-デオキシ-2-フタルイミド-β-D-グルコピラノシド

説明

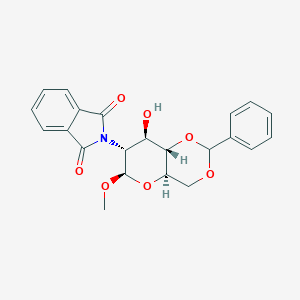

Methyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-b-D-glucopyranoside, also known as Methyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-b-D-glucopyranoside, is a useful research compound. Its molecular formula is C22H21NO7 and its molecular weight is 411.4 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-b-D-glucopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-b-D-glucopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Biological Activities

Methyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-β-D-glucopyranoside has been investigated for its biological activities, particularly in the context of carbohydrate chemistry and medicinal applications. Some notable findings include:

- Anticancer Activity : Research indicates that derivatives of phthalimido sugars exhibit cytotoxic effects against various cancer cell lines. The structure of this compound may contribute to its potential as an anticancer agent by interfering with cellular processes involved in tumor growth and proliferation .

- Antiviral Properties : Some studies suggest that similar compounds can inhibit viral replication, making them candidates for antiviral drug development. The specific mechanisms are still under investigation but may involve interference with viral entry or replication processes .

- Enzyme Inhibition : The compound has been shown to act as an inhibitor of certain enzymes, which could be beneficial in regulating metabolic pathways associated with diseases such as diabetes and obesity .

Applications in Medicinal Chemistry

The unique structural features of Methyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-β-D-glucopyranoside make it a valuable tool in medicinal chemistry:

- Drug Design : Its ability to modulate biological activity positions it as a lead compound for the design of new therapeutics targeting specific diseases.

- Synthesis of Glycosides : This compound can serve as a glycosyl donor in synthetic chemistry, enabling the construction of complex carbohydrates that may have therapeutic applications .

Case Study 1: Anticancer Activity

In a study published in the Journal of Organic Chemistry, researchers synthesized various phthalimido derivatives and tested their cytotoxicity against human cancer cell lines. Methyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-β-D-glucopyranoside demonstrated significant inhibition of cell viability, suggesting its potential as an anticancer agent .

Case Study 2: Antiviral Screening

A recent investigation focused on the antiviral properties of sugar derivatives, including this compound, against influenza viruses. Results indicated that the compound could reduce viral titers significantly, highlighting its potential role in antiviral therapy development .

作用機序

Target of Action: The primary targets of Methyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-b-D-glucopyranoside are specific molecular pathways involved in the growth and proliferation of certain cancers and infectious diseases .

Mode of Action: This compound operates by selectively engaging these molecular pathways, thereby inhibiting tumor growth and mitigating the proliferation of pathogens .

Biochemical Pathways: It is known that the compound selectively engages with molecular pathways that are crucial for the growth and survival of malignant cells and pathogenic microorganisms .

Pharmacokinetics: The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-b-D-glucopyranoside are not explicitly mentioned in the available resources. These properties would have a significant impact on the bioavailability of the compound, influencing its therapeutic potential.

Result of Action: The result of the compound’s action is the inhibition of tumor growth and the mitigation of the proliferation of pathogens . This leads to its therapeutic potential against certain cancers and infectious diseases .

生物活性

Methyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-β-D-glucopyranoside (CAS No. 97276-95-4) is a complex carbohydrate derivative that has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

- Molecular Formula : C22H21NO7

- Molecular Weight : 411.405 g/mol

- Density : 1.45 g/cm³

- Boiling Point : 614.4°C

- Flash Point : 325.4°C

Methyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-β-D-glucopyranoside exhibits several mechanisms that contribute to its biological activity:

- Tyrosinase Inhibition : This compound has shown significant inhibitory effects on tyrosinase, an enzyme critical in melanin biosynthesis. Inhibiting this enzyme can reduce hyperpigmentation and is beneficial in cosmetic applications.

- Antioxidant Activity : The compound has demonstrated antioxidant properties, which may help mitigate oxidative stress in cells.

- Cytotoxicity : Studies have indicated that certain analogs of this compound can exhibit cytotoxic effects on cancer cell lines, suggesting potential use in cancer therapy.

Tyrosinase Inhibition Assays

Research has indicated that Methyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-β-D-glucopyranoside analogs possess potent tyrosinase inhibitory activities:

| Analog | IC50 (µM) | Effectiveness Relative to Control |

|---|---|---|

| Analog 1 | 10 | Comparable to kojic acid |

| Analog 3 | 5 | More effective than kojic acid |

| Analog 5 | 8 | Comparable to positive controls |

These results suggest that the compound and its analogs could be effective agents for treating disorders related to melanin production, such as melasma or age spots.

Antioxidant Activity

The antioxidant capacity of Methyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-β-D-glucopyranoside was evaluated using various assays:

- DPPH Radical Scavenging Assay : The compound showed a significant reduction in DPPH radical concentration, indicating strong free radical scavenging activity.

- ABTS Assay : Similar results were observed in the ABTS assay, where the compound demonstrated a high ability to neutralize ABTS radicals.

Case Study 1: Efficacy in Melanoma Cells

A study investigated the effects of Methyl 4,6-O-benzylidene-2-deoxy-2-phthalimido-β-D-glucopyranoside on B16F10 melanoma cells. The results indicated:

- Reduced Cell Viability : At concentrations above 20 µM, the compound significantly decreased cell viability.

- Mechanism of Action : The cytotoxic effects were attributed to apoptosis induction and cell cycle arrest.

Case Study 2: Cosmetic Applications

In a cosmetic formulation study, the incorporation of this compound demonstrated:

- Improved Skin Tone : Participants reported a noticeable improvement in skin tone after four weeks of application.

- Safety Profile : No significant adverse effects were noted during the study period.

特性

IUPAC Name |

2-[(4aR,6R,7R,8R,8aS)-8-hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl]isoindole-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21NO7/c1-27-22-16(23-19(25)13-9-5-6-10-14(13)20(23)26)17(24)18-15(29-22)11-28-21(30-18)12-7-3-2-4-8-12/h2-10,15-18,21-22,24H,11H2,1H3/t15-,16-,17-,18-,21?,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDLANDFJIIDMRD-CKKKZXOWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)N4C(=O)C5=CC=CC=C5C4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H]1[C@@H]([C@H]([C@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)N4C(=O)C5=CC=CC=C5C4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21NO7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。